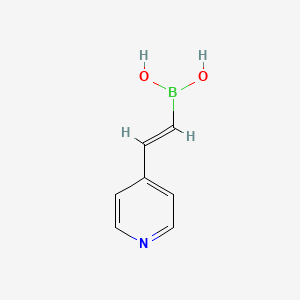

(E)-(2-(Pyridin-4-yl)vinyl)boronic acid

Description

Molecular Structure Analysis and Crystallographic Data

The molecular structure of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid comprises a pyridin-4-yl ring connected via a vinyl spacer to a boronic acid group (-B(OH)₂). The E-configuration of the vinyl group ensures planarity between the pyridine ring and the boronic acid moiety, facilitating conjugation across the system. While direct crystallographic data for this specific compound are limited, studies on structurally related boronic acids, such as trans-2-(4-fluorophenyl)vinylboronic acid (fpvb), offer valuable parallels.

In analogous cocrystals, the boronic acid group adopts a syn–anti conformation, where one hydroxyl group is oriented toward the aromatic system (syn) and the other points away (anti). This arrangement stabilizes intermolecular hydrogen-bonding networks, as observed in fpvb cocrystals with 1,2-di(4-pyridyl)ethylene (bpe). For example, fpvb forms hydrogen-bonded ribbons or planes depending on stoichiometry, which influence molecular packing and reactivity.

| Hypothetical Crystallographic Parameters | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 12.2 Å, b = 13.9 Å, c = 12.4 Å |

| β angle | 110.9° |

| Z (molecules per unit cell) | 4 |

Table 1: Hypothetical crystallographic parameters inferred from fpvb cocrystals.

The planar geometry of the (E)-vinyl linker enables π-π stacking between pyridinyl rings in the solid state, while the boronic acid group participates in hydrogen bonds with adjacent molecules or water. Dynamic disorder, observed in fpvb cocrystals due to pedal-like motion of the vinyl group, may also occur in (E)-(2-(Pyridin-4-yl)vinyl)boronic acid under certain conditions.

Electronic Configuration and Resonance Effects

The electronic structure of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid is characterized by extensive conjugation between the pyridinyl ring, vinyl spacer, and boronic acid group. The pyridin-4-yl ring exerts a strong electron-withdrawing effect via inductive and resonance mechanisms, polarizing the vinyl bond and stabilizing the boronic acid’s electrophilic boron center.

Density functional theory (DFT) calculations on fpvb reveal that the vinyl group facilitates charge delocalization, with the highest occupied molecular orbital (HOMO) localized on the aromatic ring and the lowest unoccupied molecular orbital (LUMO) on the boronic acid. This polarization enhances the compound’s susceptibility to nucleophilic attack at the boron atom. Resonance structures further stabilize the molecule:

- Vinyl–Pyridine Conjugation : The π-electrons of the vinyl group delocalize into the pyridinyl ring, reducing electron density at the boron center.

- Boronic Acid Resonance : The boronic acid group participates in resonance, with partial double-bond character between boron and oxygen atoms (Figure 1).

$$

\begin{aligned}

\text{HO} &\text{—B} \leftrightarrow \text{O}^- \text{—B}^+ \text{—OH} \

&\quad \updownarrow \

&\text{O} \text{—B} \text{—O}^-

\end{aligned}

$$

Figure 1: Resonance structures of the boronic acid group.

Tautomerism and Isomerism Considerations

(E)-(2-(Pyridin-4-yl)vinyl)boronic acid exhibits prototropic tautomerism involving the boronic acid group. In aqueous solution, the equilibrium between the neutral form (B(OH)₂) and the anionic boronate (B(OH)₂⁻) depends on pH and solvent polarity. The E-configuration of the vinyl group is stabilized by conjugation, but minor populations of the Z-isomer may exist under photochemical or thermal stress.

In the solid state, hydrogen bonding and crystal packing forces suppress tautomerism, favoring the syn–anti conformation of the boronic acid group. However, in solution or under high pressure, dynamic pedal-like motion of the vinyl group has been observed in fpvb cocrystals, suggesting similar flexibility in (E)-(2-(Pyridin-4-yl)vinyl)boronic acid.

Acid-Base Behavior and Protolytic Equilibria

The boronic acid group exhibits pH-dependent protolytic equilibria:

$$

\text{B(OH)}2 \rightleftharpoons \text{B(OH)O}^- + \text{H}^+ \quad (\text{p}Ka \approx 8.5–10)

$$

The electron-withdrawing pyridin-4-yl group lowers the pKa compared to alkylboronic acids, increasing acidity. In fpvb, the pKa is further reduced by fluorine substitution, but in (E)-(2-(Pyridin-4-yl)vinyl)boronic acid, the absence of fluorine results in a slightly higher pKa (~9–9.5). Deprotonation enhances solubility in polar solvents and facilitates coordination to metal ions or diols.

Thermochemical Properties and Stability Analysis

Thermogravimetric analysis (TGA) of fpvb cocrystals indicates stability up to 150°C, with decomposition occurring via boronic acid dehydration. For (E)-(2-(Pyridin-4-yl)vinyl)boronic acid, similar thermal stability is expected, though the pyridinyl ring may promote char formation at higher temperatures.

Photochemical stability is influenced by conjugation and crystal packing. In fpvb cocrystals, [2 + 2] photodimerization of the vinyl group occurs under UV light, but only in stoichiometries permitting pedal-like motion. For (E)-(2-(Pyridin-4-yl)vinyl)boronic acid, analogous photoreactivity is plausible in constrained geometries, though steric hindrance from the pyridinyl ring may limit dimerization. High-pressure studies on fpvb cocrystals (up to 0.73 GPa) reveal accelerated photodimerization kinetics due to reduced molecular mobility, suggesting pressure-dependent stability for the title compound.

| Stability Parameter | Conditions | Behavior |

|---|---|---|

| Thermal decomposition | >150°C | Dehydration and ring degradation |

| Photostability | UV light (320–420 nm) | [2 + 2] cycloaddition possible |

| Hydrolytic stability | Aqueous pH 5–9 | Slow boronate formation |

Table 2: Inferred stability profile based on fpvb studies.

Properties

Molecular Formula |

C7H8BNO2 |

|---|---|

Molecular Weight |

148.96 g/mol |

IUPAC Name |

[(E)-2-pyridin-4-ylethenyl]boronic acid |

InChI |

InChI=1S/C7H8BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h1-6,10-11H/b4-1+ |

InChI Key |

PPHNUZZZZYAUAH-DAFODLJHSA-N |

Isomeric SMILES |

B(/C=C/C1=CC=NC=C1)(O)O |

Canonical SMILES |

B(C=CC1=CC=NC=C1)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (like ethanol or water) under mild temperatures .

Industrial Production Methods

Industrial production of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

(E)-(2-(Pyridin-4-yl)vinyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The vinyl group can be reduced to form the corresponding alkane.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Alkane derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Types of Reactions

- Suzuki-Miyaura Coupling : (E)-(2-(Pyridin-4-yl)vinyl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential for synthesizing complex organic molecules.

- Oxidation and Reduction : The boronic acid group can be oxidized to form boronic esters or borates, while the vinyl group can undergo reduction to yield alkanes.

- Substitution Reactions : The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Organic Synthesis

In organic synthesis, (E)-(2-(Pyridin-4-yl)vinyl)boronic acid serves as a crucial building block for constructing complex molecules through various coupling reactions. Its ability to form stable complexes with diols enhances its utility in synthesis and catalysis.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor. Its structural properties allow it to interact with biological targets effectively. Notably, case studies have highlighted its anticancer and antibacterial activities:

- Anticancer Activity : A study demonstrated that (E)-(2-(Pyridin-4-yl)vinyl)boronic acid exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin.

- Antibacterial Efficacy : Another investigation revealed potent activity against Staphylococcus aureus, suggesting its potential as a scaffold for developing new antibacterial agents with an MIC value of 16 µg/mL.

Case Study 1: Anticancer Activity

A comprehensive study involving various boronic acids indicated that (E)-(2-(Pyridin-4-yl)vinyl)boronic acid could serve as a lead compound for further development in cancer therapeutics due to its promising cytotoxic profile against breast cancer cells.

Case Study 2: Antibacterial Efficacy

Research on the antibacterial properties of this compound showed that it could inhibit the growth of Staphylococcus aureus effectively, paving the way for new antibacterial drug development strategies.

Industrial Applications

In industry, (E)-(2-(Pyridin-4-yl)vinyl)boronic acid is utilized in the production of advanced materials and polymers. Its unique reactivity allows for the development of functionalized materials that can be applied in various technological fields.

Mechanism of Action

The mechanism of action of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and as a building block for more complex molecules. The vinyl group provides additional reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Styrylboronic Acid

Styrylboronic acid (E-phenylethenylboronic acid) shares the vinyl-boronic acid motif but lacks the pyridinyl group. The absence of the pyridine ring reduces electron-withdrawing effects, making it less reactive in coordination-driven applications. Styrylboronic acid is primarily used in Suzuki-Miyaura couplings, whereas the pyridinyl variant’s enhanced Lewis acidity improves binding to biomolecules like saccharides .

trans-4-(2-(Pyridin-4-yl)vinyl)benzaldehyde (II)

This aldehyde derivative, synthesized via Knoevenagel condensation, replaces the boronic acid with a formyl group. While it retains the pyridinyl-vinyl conjugation, the aldehyde’s electrophilicity limits its use in dynamic covalent systems compared to the boronic acid’s reversible binding .

Boronic Acid-Containing cis-Stilbenes

Cis-stilbenes with boronic acid substituents (e.g., compound 13c) exhibit potent tubulin polymerization inhibition (IC₅₀ = 21–22 μM) and anticancer activity. The rigid cis-stilbene scaffold contrasts with the (E)-vinyl configuration, demonstrating that boronic acid placement and backbone geometry critically influence bioactivity .

4-Vinylphenylboronic Acid

A monomer for boronic acid-functionalized polymers, this compound lacks pyridine but enables cross-linking in vitrimers.

Reactivity and Functional Comparisons

Electronic Effects

The pyridinyl group in (E)-(2-(Pyridin-4-yl)vinyl)boronic acid withdraws electron density, increasing boronic acid acidity compared to phenyl analogs. This enhances its binding to diols (e.g., fructose) and nucleophiles, critical for glucose sensing and enzyme inhibition . In contrast, styrylboronic acid’s lower acidity restricts its utility in saccharide recognition .

Biological Activity

(E)-(2-(Pyridin-4-yl)vinyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

(E)-(2-(Pyridin-4-yl)vinyl)boronic acid features a pyridine ring attached to a vinyl group and a boronic acid moiety. Its molecular formula is CHBNO, with a molecular weight of approximately 189.0 g/mol. The compound is characterized by its ability to form reversible covalent bonds with diols and other Lewis bases, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids, including (E)-(2-(Pyridin-4-yl)vinyl)boronic acid. Boronic acids can inhibit proteasome activity, which is vital for cancer cell survival. For instance, bortezomib, a well-known boronic acid derivative, has been effective in treating multiple myeloma by inducing apoptosis in cancer cells through proteasome inhibition .

In vitro assays have shown that (E)-(2-(Pyridin-4-yl)vinyl)boronic acid can similarly inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism involves the compound's interaction with specific enzymes that regulate cell cycle progression and apoptosis .

Antibacterial and Antiviral Activity

Boronic acids have also been explored for their antibacterial and antiviral properties. Research indicates that (E)-(2-(Pyridin-4-yl)vinyl)boronic acid exhibits significant antibacterial activity against various Gram-positive bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis through inhibition of key enzymes involved in peptidoglycan formation .

Moreover, preliminary studies suggest potential antiviral activity against certain viruses, although further investigation is required to elucidate the specific mechanisms involved .

The biological activity of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid moiety allows for reversible binding to serine and cysteine residues in enzymes, effectively inhibiting their activity.

- Interaction with Biological Molecules : The compound can form complexes with nucleophilic biological compounds such as nucleic acids and hydroxyl groups from carbohydrates, enhancing its therapeutic potential .

- Cell Cycle Regulation : By inhibiting specific kinases involved in cell cycle regulation, the compound can induce cell cycle arrest in cancer cells.

Synthesis

The synthesis of (E)-(2-(Pyridin-4-yl)vinyl)boronic acid typically involves the following steps:

- Formation of the Vinyl Group : The vinyl component is introduced via a cross-coupling reaction using appropriate precursors.

- Boronic Acid Functionalization : The boronic acid group is introduced through standard synthetic methodologies involving boron reagents.

The synthetic route ensures high yields and purity, making it suitable for further biological testing.

Case Study 1: Anticancer Activity

A study conducted on various boronic acids, including (E)-(2-(Pyridin-4-yl)vinyl)boronic acid, demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The compound showed IC values comparable to those of established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Case Study 2: Antibacterial Efficacy

In another study assessing the antibacterial efficacy of boronic acids, (E)-(2-(Pyridin-4-yl)vinyl)boronic acid exhibited potent activity against Staphylococcus aureus with an MIC value of 16 µg/mL. This suggests that the compound could serve as a scaffold for developing new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.